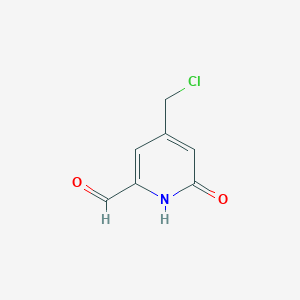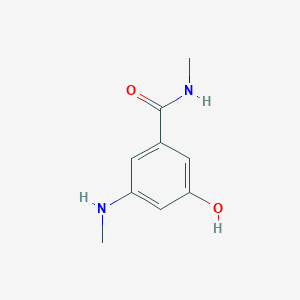
(4-Hydroxy-6-iodopyridin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-6-iodopyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H6INO3 and a molecular weight of 279.03 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a hydroxyl group at the 4-position, an iodine atom at the 6-position, and an acetic acid moiety at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of iodoxybenzoic acid-mediated oxidative cyclization of N-hydroxyalkyl enamines to provide a variety of substituted pyridines . The reaction conditions often include mild temperatures and environmentally friendly reagents, making the process efficient and sustainable.
Industrial Production Methods
Industrial production methods for (4-Hydroxy-6-iodopyridin-2-YL)acetic acid are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed to minimize environmental impact and enhance yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxy-6-iodopyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and deiodinated derivatives, which can be further utilized in different chemical syntheses.
Applications De Recherche Scientifique
(4-Hydroxy-6-iodopyridin-2-YL)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of (4-Hydroxy-6-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are widely used in medicinal chemistry.
Indole derivatives: Indole-3-acetic acid, a plant hormone, is structurally related and has diverse biological applications.
Uniqueness
(4-Hydroxy-6-iodopyridin-2-YL)acetic acid is unique due to the presence of both a hydroxyl group and an iodine atom on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H6INO3 |
|---|---|
Poids moléculaire |
279.03 g/mol |
Nom IUPAC |
2-(6-iodo-4-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H6INO3/c8-6-3-5(10)1-4(9-6)2-7(11)12/h1,3H,2H2,(H,9,10)(H,11,12) |
Clé InChI |
VHUGUXJMEPFLLW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=CC1=O)I)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)










